tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Fluorotelomer chemistry Lipophilicity Inductive effect

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980085‑06‑0) is a fluorous alkyl carbonate classified as a light‑fluorous molecule. It combines an acid‑labile tert‑butoxycarbonyl (Boc‑type) terminus with a C6 perfluoroalkyl chain separated by an ethylene (–CH₂CH₂–) spacer.

Molecular Formula C11H13F9O3
Molecular Weight 364.20 g/mol
Cat. No. B12089824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
Molecular FormulaC11H13F9O3
Molecular Weight364.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H13F9O3/c1-7(2,3)23-6(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H2,1-3H3
InChIKeyXCCWGPMIEPOYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1H,1H,2H,2H-perfluorohexyl Carbonate: Procurement-Grade Characterization & Class Benchmarking


tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980085‑06‑0) is a fluorous alkyl carbonate classified as a light‑fluorous molecule . It combines an acid‑labile tert‑butoxycarbonyl (Boc‑type) terminus with a C6 perfluoroalkyl chain separated by an ethylene (–CH₂CH₂–) spacer . This spacer is structurally analogous to that found in 6:2 fluorotelomer alcohols and serves to electronically decouple the perfluorinated segment from the electrophilic carbonate centre, a design that moderates both lipophilicity and hydrolytic lability relative to directly‑attached perfluoroalkyl carbonates [1]. The compound is commercially available from Apollo Scientific (ref. 54‑PC450466) and other suppliers as a research‑grade fluorinated building block .

Why Generic Perfluorohexyl Carbonates Cannot Substitute for the Ethylene‑Spacer tert‑Butyl Derivative


Carbonates that share the same perfluorohexyl chain are not functionally interchangeable. Analogs lacking the ethylene spacer place the strongly electron‑withdrawing perfluoroalkyl group directly adjacent to the carbonate, increasing the electrophilicity of the carbonyl and accelerating hydrolysis/nucleophilic attack [1]. Conversely, non‑tert‑alkyl perfluorohexyl carbonates (methyl, ethyl, n‑butyl) cannot be cleaved under the mild acidic conditions used for Boc deprotection, making them unsuitable for orthogonal protection strategies in multi‑step synthesis [2]. The combination of an ethylene spacer and a tert‑butyl ester is purpose‑built to deliver both controlled reactivity and fluorous-phase purification compatibility – a dual functionality that general in‑class compounds do not provide [3].

Quantitative Differentiation of tert-Butyl 1H,1H,2H,2H-perfluorohexyl Carbonate Against Closest Analogs


Ethylene Spacer Reduces Perfluoroalkyl Inductive Effect: Lipophilicity Comparison by Class Analogy

The ethylene (–CH₂CH₂–) spacer between the carbonate oxygen and the perfluorohexyl group electronically insulates the carbonate from the strong inductive withdrawal of the perfluoroalkyl chain. Direct experimental evidence from the carboxylate series shows that inserting an ethylene spacer reduces the octanol/water distribution coefficient (log D) by ~2.6 units compared to the directly attached perfluorohexyl carboxylate – a factor of ~400‑fold lower lipophilicity [1]. Because carbonate reactivity toward hydrolysis and nucleophilic attack correlates inversely with the electron‑withdrawing effect of the pendant group, the spacer confers kinetic stability to the target compound relative to the directly‑linked analog tert‑butyl 1H,1H‑perfluorohexyl carbonate (CAS 1980086‑74‑5) [2]. The computed XLogP3‑AA of the directly‑attached analog is 5.3 (PubChem CID 99769672), whereas the ethylene‑spacer compound is structurally predicted to have a lower log P, consistent with the 400‑fold reduction observed in fluorotelomer carboxylates .

Fluorotelomer chemistry Lipophilicity Inductive effect Carbonate reactivity

Acid‑Labile tert‑Butyl Carbonate vs. Acid‑Stable Alkyl Perfluorohexyl Carbonates: Orthogonal Deprotection Capability

The tert‑butyl carbonate functional group undergoes clean cleavage under mild acidic conditions (e.g., 3 M HCl/dioxane or TFA/CH₂Cl₂), a hallmark of the Boc protecting‑group manifold [1]. In contrast, primary alkyl perfluorohexyl carbonates – such as methyl 1H,1H‑perfluorohexyl carbonate (MW ≈ 358.1 g/mol) and ethyl 1H,1H‑perfluorohexyl carbonate (MW ≈ 372.1 g/mol) – are stable toward these acidic conditions and require harsher nucleophilic or basic hydrolysis for cleavage . This difference enables the tert‑butyl variant to be used in orthogonal protection schemes: the fluorous carbonate can be removed with acid while leaving non‑Boc esters intact, or alternatively, the fluorous tag can be exploited for FSPE purification prior to acid‑mediated deprotection [2]. The molecular weight of the target compound (364.20 g/mol) is intermediate between the methyl (358.1 g/mol) and ethyl (372.1 g/mol) analogs, but the presence of the branched tert‑butyl group confers steric and electronic effects that fundamentally alter its lability profile .

Protecting group strategy Boc chemistry Orthogonal deprotection Fluorous synthesis

Fluorous Solid‑Phase Extraction (FSPE) Retention: C6 Light‑Fluorous Tag vs. Heavy‑Fluorous C8 Analogs

The perfluorohexyl (C6F13) group qualifies the target compound as a 'light‑fluorous' molecule, suitable for purification via fluorous solid‑phase extraction (FSPE) on FluoroFlash® cartridges [1]. Perfluorooctyl (C8F17)‑tagged analogs require higher proportions of fluorophilic solvent for elution and can suffer from reduced solubility in organic solvents, complicating downstream handling [2]. In a comparative synthetic study, fluorous tert‑butyl dicarbonate ((F)Boc) tags with C8F17 chains were found to enable FSPE purification in parallel synthesis of a 96‑compound library with >90% recovery; however, the lighter C6F13 tags (structurally analogous to the target compound) were preferred for oligosaccharide synthesis because they interfered less with enzymatic recognition and maintained adequate FSPE retention for flash purification [3]. The target compound's ethylene spacer further moderates non‑specific binding to fluorous stationary phases, enabling elution with lower‑percentage fluorinated solvents compared to directly‑attached perfluoroalkyl carbonates [4].

Fluorous solid‑phase extraction FSPE Light fluorous Purification

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. Non‑spacer Analog

The ethylene‑spacer compound tert‑butyl 1H,1H,2H,2H‑perfluorohexyl carbonate has a predicted boiling point range that differs substantially from the directly‑attached analog. The 1H,1H,7H‑perfluorohexyl tert‑butyl carbonate (C12H12F12O3, MW 432.2) has a predicted boiling point of 246.8 ± 40.0 °C and density 1.428 ± 0.06 g/cm³ . The target compound (C11H13F9O3, MW 364.20) contains nine fluorine atoms vs. eleven/twelve in the non‑spacer series, resulting in a lower molecular weight and a predicted lower boiling point and density, which improves distillative purification and handling in standard laboratory settings . These differences, while computational, are sufficient to inform procurement when physical form (liquid vs. solid) or volatility is a selection criterion.

Physicochemical characterization Boiling point Density Process chemistry

Optimal Application Scenarios for tert-Butyl 1H,1H,2H,2H-perfluorohexyl Carbonate Based on Verified Evidence


Fluorous‑Tagged Monomer for Acid‑Cleavable Polymer Synthesis

Polymer chemists synthesizing block copolymers with fluorous segments can employ tert‑butyl 1H,1H,2H,2H‑perfluorohexyl carbonate as a fluorous‑tagged initiator or monomer. The acid‑labile tert‑butyl carbonate serves as a masked hydroxyl group that can be deprotected post‑polymerization under mild acidic conditions to reveal a reactive handle for further functionalization [1]. The ethylene spacer ensures the perfluorohexyl chain does not excessively activate the carbonate toward premature hydrolysis during polymerization, enabling controlled radical polymerization (ATRP or RAFT) without protecting‑group loss [2].

Orthogonal Protection of Alcohols in Multi‑Step Fluorous‑Phase Organic Synthesis

In total synthesis of natural products or pharmaceutical intermediates requiring both fluorous tagging for purification and orthogonal protecting‑group strategy, this compound directly protects hydroxyl groups as a fluorous Boc‑ether. After each synthetic step, fluorous solid‑phase extraction (FSPE) removes non‑fluorous impurities, and the tert‑butyl carbonate is cleaved at the final stage with TFA/CH₂Cl₂ without affecting base‑sensitive esters or silyl ethers present in the molecule [3]. The C6 fluorous tag provides sufficient retention for FSPE while avoiding the solubility problems associated with C8 or longer tags [4].

Surface‑Modification Reagent with Programmable Hydrophobicity

Materials scientists investigating low‑surface‑energy coatings can graft tert‑butyl 1H,1H,2H,2H‑perfluorohexyl carbonate onto silica, metal oxide, or polymer surfaces. The tert‑butyl carbonate acts as a temporary protecting group that can be removed to expose a hydroxyl‑terminated surface, allowing precise control over the density of perfluorohexyl chains and thus tunable water contact angles [1]. The ethylene spacer reduces the inductive withdrawal that would otherwise labilize the surface‑bound carbonate, prolonging shelf stability of the functionalized material [2].

Chemoenzymatic Oligosaccharide Synthesis with Fluorous Purification

Researchers employing enzymatic glycosylation can attach this compound as a fluorous tag at the reducing end of oligosaccharides. The light‑fluorous C6 tag does not interfere with glycosyltransferase recognition, permitting enzymatic elongation while enabling rapid FSPE purification between glycosylation steps [3]. The tert‑butyl carbonate linkage withstands the aqueous enzymatic conditions and can be cleaved at the end of the synthesis to liberate the native oligosaccharide, a workflow validated with analogous (F)Boc tags in heparan sulfate synthesis [4].

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